molecular formula C25H23NO5 B1402813 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid CAS No. 1252992-34-9

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid

Cat. No.: B1402813
CAS No.: 1252992-34-9
M. Wt: 417.5 g/mol
InChI Key: KKOAFSFGHWEKBY-SAPNQHFASA-N
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Description

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid is an organic compound with a complex structure that includes benzyloxy, methoxy, and acrylamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Acryloylation: The formation of the acrylamide moiety through acryloylation reactions.

    Amidation: The final step involves the amidation of benzoic acid with the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to amines or other reduced forms.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the acrylamide moiety can participate in covalent bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the benzyloxy and acrylamide functionalities.

    Bromomethyl methyl ether: Contains a methoxy group but differs significantly in structure and reactivity.

    (4-{[4-(Allyloxy)-3-methylbenzyl]oxy}phenyl)acetic acid: Similar in having benzyloxy and methoxy groups but with different overall structure and properties.

Uniqueness

2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-methylprop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-17(24(27)26-21-11-7-6-10-20(21)25(28)29)14-19-12-13-22(23(15-19)30-2)31-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)(H,28,29)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOAFSFGHWEKBY-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid
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